molecular formula C15H20N2O4S B2562535 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 920195-18-2

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2562535
CAS No.: 920195-18-2
M. Wt: 324.4
InChI Key: JFDVJSGDZVMZPT-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide is a synthetic organic compound It features a sulfonamide group attached to a methoxybenzene ring, with a dimethylaminoethyl group linked to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the dimethylamino group: The dimethylamino group can be introduced via nucleophilic substitution reactions.

    Attachment of the sulfonamide group: The sulfonamide group can be attached to the methoxybenzene ring through sulfonation reactions followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential use as a pharmaceutical agent due to its structural features.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide: Lacks the furan ring.

    N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide: Lacks the methoxy group.

    N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methylbenzenesulfonamide: Has a methyl group instead of a methoxy group.

Uniqueness

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide is unique due to the presence of both the furan ring and the methoxy group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-17(2)12(13-8-6-10-21-13)11-16-22(18,19)15-9-5-4-7-14(15)20-3/h4-10,12,16H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDVJSGDZVMZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1OC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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